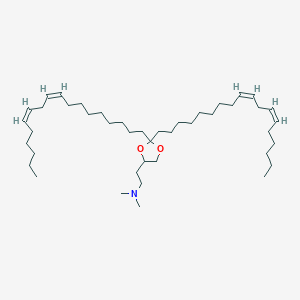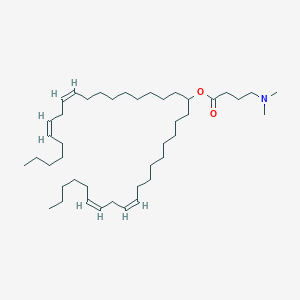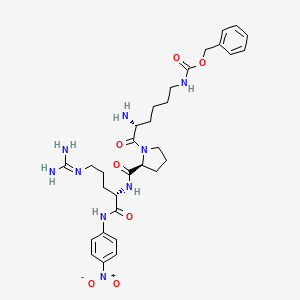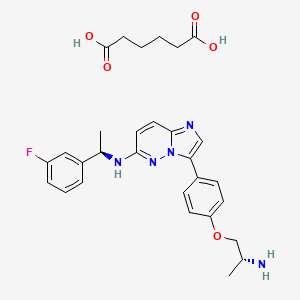
Taletrectinib
Descripción general
Descripción
AB-106: taletrectinib (DS-6051b) , es un inhibidor de la tirosina quinasa oral. Exhibe una potente actividad preclínica contra ROS1 (receptor de la tirosina quinasa ROS1) y NTRK (quinasa de tirosina del receptor neurotrófico) entre otros objetivos . Su enfoque principal radica en inhibir ROS1 y NTRK, convirtiéndolo en un candidato prometedor para la terapia dirigida.
Mecanismo De Acción
El mecanismo de AB-106 implica la inhibición de las quinasas ROS1 y NTRK. Al unirse a sus sitios activos, interrumpe las vías de señalización descendentes, deteniendo el crecimiento tumoral. Se están llevando a cabo más estudios para descubrir objetivos y vías moleculares adicionales.
Análisis Bioquímico
Biochemical Properties
Taletrectinib plays a crucial role in biochemical reactions by inhibiting the activity of specific tyrosine kinases. It interacts with enzymes such as ROS1, NTRK1, NTRK2, and NTRK3, with IC50 values of 0.207 nM, 0.622 nM, 2.28 nM, and 0.98 nM, respectively . These interactions inhibit the phosphorylation of downstream signaling proteins, thereby disrupting the signaling pathways that promote tumor growth and survival .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In ROS1-positive and NTRK-positive cancer cells, this compound inhibits cell proliferation and induces apoptosis. It influences cell signaling pathways by blocking the activation of downstream effectors such as AKT and ERK, which are critical for cell survival and proliferation . Additionally, this compound affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of ROS1 and NTRK kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of tyrosine residues on target proteins, disrupting downstream signaling pathways that are essential for tumor cell growth and survival . This compound also inhibits ROS1 G2032R and other Crizotinib-resistant ROS1 mutants, making it effective against resistant cancer types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates high stability and sustained activity in vitro and in vivo. Long-term studies have shown that this compound maintains its inhibitory effects on ROS1 and NTRK kinases, leading to prolonged suppression of tumor growth . Resistance mutations such as ROS1 L2086F can emerge over time, necessitating combination therapies or alternative treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant toxicity. At higher doses, dose-limiting toxicities such as increased transaminases and gastrointestinal disturbances have been observed . The maximum tolerated dose (MTD) in clinical studies has been determined to be 800 mg once daily .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes for metabolism. It is primarily metabolized by CYP3A4, leading to the formation of various metabolites . The compound’s metabolism can affect its pharmacokinetics and efficacy, and co-administration with CYP3A4 inhibitors or inducers can alter its therapeutic outcomes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It has been shown to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases . This compound’s distribution is influenced by its binding to plasma proteins and its interaction with efflux transporters such as P-glycoprotein .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. This compound’s activity is not significantly affected by post-translational modifications or targeting signals, allowing it to effectively inhibit ROS1 and NTRK kinases within the cytoplasmic compartment .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La preparación sintética de AB-106 implica reacciones químicas específicas. Si bien los detalles exactos son de propiedad privada, los investigadores han desarrollado rutas eficientes para sintetizar este compuesto. Estos métodos suelen incluir reacciones de acoplamiento, ciclizaciones y transformaciones de grupos funcionales.
Métodos de producción industrial: La producción industrial de AB-106 implica la ampliación del proceso sintético para satisfacer la demanda comercial. Las empresas farmacéuticas optimizan las condiciones de reacción, los pasos de purificación y los protocolos de seguridad. Los métodos industriales específicos permanecen confidenciales.
Análisis De Reacciones Químicas
Tipos de reacciones: AB-106 experimenta diversas transformaciones químicas:
Oxidación: Los procesos oxidativos modifican los grupos funcionales.
Reducción: Las reacciones de reducción reducen unidades específicas.
Sustitución: Las reacciones de sustitución reemplazan un grupo funcional por otro.
Oxidación: AB-106 puede reaccionar con agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el gas hidrógeno pueden reducir AB-106.
Sustitución: AB-106 puede sufrir una sustitución nucleofílica utilizando reactivos como la azida de sodio o los haluros de alquilo.
Productos principales: Los productos principales formados durante estas reacciones dependen de los materiales de partida específicos y las condiciones de reacción. Se necesitan estudios detallados para dilucidar completamente estos productos.
Aplicaciones Científicas De Investigación
La versatilidad de AB-106 se extiende a través de disciplinas científicas:
Química: Los investigadores exploran su reactividad, estabilidad y posibles derivados.
Biología: El impacto de AB-106 en las vías de señalización celular y los procesos celulares.
Medicina: Los ensayos clínicos evalúan su eficacia contra los cánceres impulsados por ROS1.
Industria: Las empresas investigan su uso en el desarrollo de medicamentos.
Comparación Con Compuestos Similares
AB-106 destaca por su perfil único. Comparte similitudes con otros inhibidores de ROS1/NTRK como crizotinib y entrectinib . Estos compuestos avanzan colectivamente la medicina de precisión para el tratamiento del cáncer.
Propiedades
IUPAC Name |
3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVHTYMYEMEBPX-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505514-27-1 | |
| Record name | Taletrectinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505514271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TALETRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4141180YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


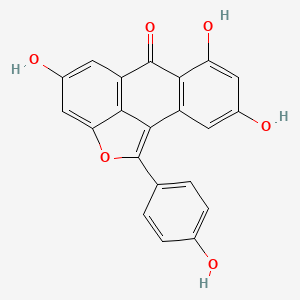
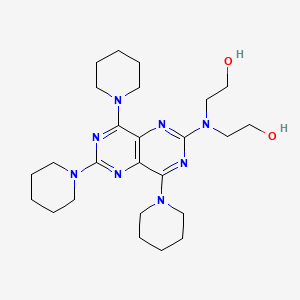

![6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B607139.png)
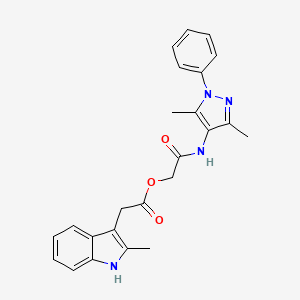
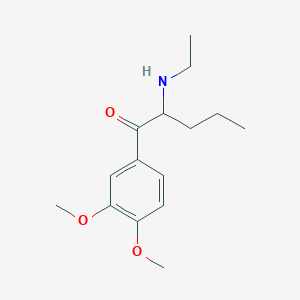
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
